

physicochemical properties of Perfluoropinacol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Perfluoropinacol	
Cat. No.:	B1203177	Get Quote

An In-depth Technical Guide to the Physicochemical Properties of **Perfluoropinacol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropinacol, with the IUPAC name 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is a fully fluorinated diol.[1] Its unique structure, characterized by a carbon skeleton with two hydroxyl groups and a high degree of fluorination, imparts distinctive physical and chemical properties.[1] The presence of twelve fluorine atoms significantly influences its electronic properties, making it a subject of interest in coordination chemistry, organic synthesis, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties of **perfluoropinacol**, detailed experimental protocols for its synthesis and characterization, and an exploration of its spectroscopic features.

Physicochemical Properties

The physicochemical properties of **perfluoropinacol** are summarized in the table below. These properties are a direct consequence of its highly fluorinated structure. The strong electron-withdrawing effect of the trifluoromethyl groups leads to a notably acidic character for the hydroxyl protons.



Property	Value	Reference
Molecular Formula	C ₆ H ₂ F ₁₂ O ₂	[1]
Molecular Weight	334.06 g/mol	[1]
CAS Number	918-21-8	[1]
Appearance	Colorless liquid/white solid	[2]
Melting Point	20-26 °C	[1]
Boiling Point	129 °C (at 760 mmHg)	[2][3]
Density	1.870 g/mL at 25 °C	[3]
рКа	5.95	[2][4]
Water Solubility	Miscible in all proportions	[2]
IUPAC Name	1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **perfluoropinacol** are crucial for its application in research and development.

Synthesis of Perfluoropinacol via Photochemical Reduction of Hexafluoroacetone

One common method for synthesizing **perfluoropinacol** is the photochemical reduction of hexafluoroacetone in the presence of a hydrogen donor like isopropyl alcohol.[2]

Materials:

- Hexafluoroacetone
- Isopropyl alcohol





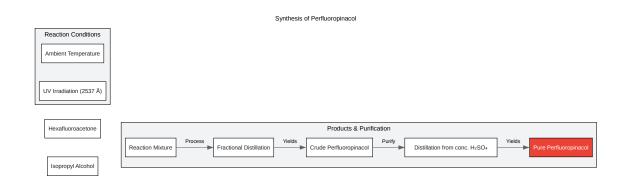


- · Quartz flask
- Low-pressure mercury resonance lamp (emitting at 2537 Å)
- Distillation apparatus
- · Concentrated sulfuric acid

Procedure:

- A mixture of hexafluoroacetone (0.53 mole) and isopropyl alcohol (0.66 mole) is placed in a quartz flask.[2]
- The flask is irradiated at ambient temperature for approximately 96 hours using a lowpressure mercury resonance lamp.[2]
- Following irradiation, the reaction mixture is fractionally distilled.[2]
- The fraction boiling between 130-135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid to yield pure perfluoropinacol.[2]





Click to download full resolution via product page

Caption: Synthetic workflow for **perfluoropinacol** production.

Purification by Recrystallization

For obtaining high-purity crystalline **perfluoropinacol**, recrystallization is a suitable method.[1]

Materials:

- Crude perfluoropinacol
- Appropriate solvent (e.g., fluorinated alcohols or other compatible organic solvents)[1]
- · Crystallization dish





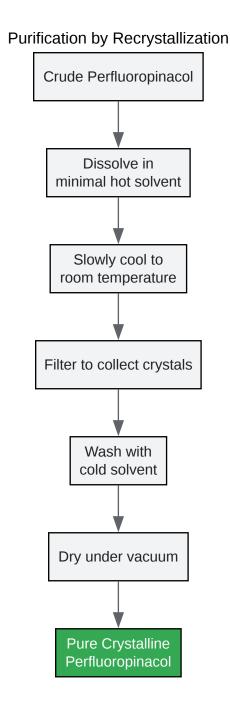


Filtration apparatus

Procedure:

- Dissolve the crude **perfluoropinacol** in a minimum amount of a suitable hot solvent.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cooling in an ice bath can be used to maximize crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals under a vacuum.





Click to download full resolution via product page

Caption: Workflow for the purification of **perfluoropinacol**.

Determination of pKa by Titration



The acidity of **perfluoropinacol** can be determined by titration with a standard base.[2]

Materials:

- Perfluoropinacol
- Standardized sodium hydroxide (NaOH) solution
- pH meter or a suitable indicator
- · Burette and beaker

Procedure:

- Prepare a solution of **perfluoropinacol** of known concentration in water.
- Calibrate the pH meter using standard buffer solutions.
- Titrate the perfluoropinacol solution with the standardized NaOH solution, recording the pH after each addition of titrant.
- Plot the pH versus the volume of NaOH added.
- The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **perfluoropinacol**.

Infrared (IR) Spectroscopy

The IR spectrum of **perfluoropinacol** shows characteristic absorption bands that confirm its structure.[1]

• O-H Stretch: A strong and broad absorption band is observed in the region of 3300-3600 cm⁻¹, which is characteristic of the hydroxyl group stretching vibrations.[1] In the pure liquid, a strong band appears at 2.85 μm (approximately 3509 cm⁻¹), and in a 0.05 M carbon



tetrachloride solution, it appears at 2.82 μ m (approximately 3546 cm⁻¹), indicating the presence of hydrogen bonding.[2]

• C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region (typically 1000-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and fluorine environments in the molecule.

- ¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent hydroxyl protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding. A key finding is that the proton spectrum exhibits a single unsplit resonance band.[2]
- 19F NMR: The fluorine NMR spectrum is also characterized by a single unsplit resonance band, indicating that all twelve fluorine atoms are chemically equivalent due to the symmetry of the molecule.[2]

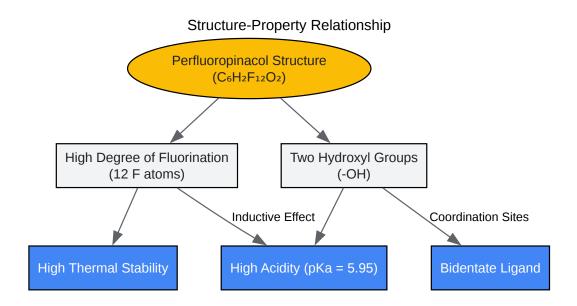
Applications in Research and Drug Development

The unique properties of **perfluoropinacol** make it a valuable compound in various scientific fields.

- Ligand in Coordination Chemistry: Its bidentate nature allows it to act as a ligand, forming stable complexes with various metals.[1]
- Activation of Lewis Acids: Perfluoropinacol can form a complex with a Lewis acid, thereby
 increasing its electrophilicity and facilitating its interaction with substrates in organic
 synthesis.[1]
- Formation of Stable Electrolytes: It has been used to create stable electrolytes, such as sodium bis(perfluoropinacol) borate, by reacting with sodium borohydride.[4]
- Role of Fluorine in Drug Discovery: The incorporation of fluorine into molecules is a common strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.
 [5][6][7][8] While perfluoropinacol itself is not a drug, it serves as a model compound for



understanding the effects of extensive fluorination and can be a precursor in the synthesis of more complex fluorinated molecules.



Click to download full resolution via product page

Caption: Relationship between structure and key properties.

Safety and Handling

Perfluoropinacol, like many perfluorinated compounds, requires careful handling.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or under a fume hood.[9]
- Avoid Contact: Avoid contact with skin, eyes, and clothing.[9] In case of contact, wash the
 affected area immediately with plenty of water.[9]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.



• Environmental Precautions: Perfluorinated compounds can be persistent in the environment. [1] Avoid release into the environment.[9]

Conclusion

Perfluoropinacol is a unique chemical compound whose physicochemical properties are dominated by its high fluorine content. Its significant acidity, high thermal stability, and ability to act as a bidentate ligand make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, supported by detailed experimental protocols and spectroscopic analysis, is essential for its effective application in research and the development of new technologies and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Perfluoropinacol | 918-21-8 [smolecule.com]
- 2. US3121121A Perfluoropinacol and synthesis thereof Google Patents [patents.google.com]
- 3. 六氟-2,3-双(三氟甲基)-2,3-丁二醇 | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [physicochemical properties of Perfluoropinacol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203177#physicochemical-properties-of-perfluoropinacol]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com